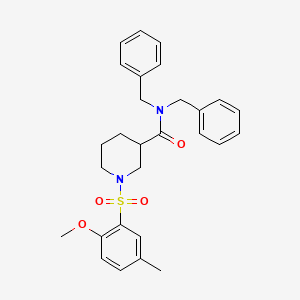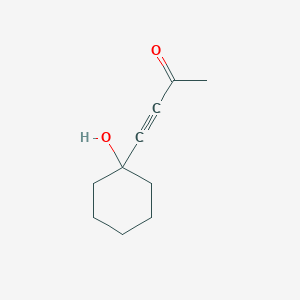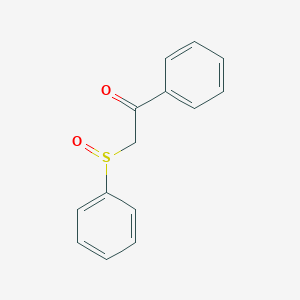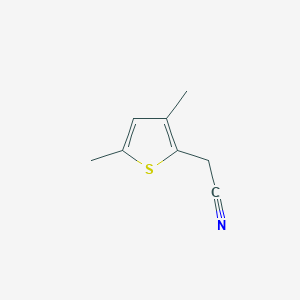
2-(3,5-Dimethylthiophen-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C10H11NS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylthiophen-2-yl)acetonitrile typically involves the reaction of 3,5-dimethylthiophene with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(3,5-Dimethylthiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
2-(3,5-Dimethylthiophen-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3,5-Dimethylthiophen-2-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development .
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethylthiophen-2-yl)acetic acid
- 2-(3,5-Dimethylthiophen-2-yl)propionitrile
- 2-(3,5-Dimethylthiophen-2-yl)butyronitrile
Uniqueness
2-(3,5-Dimethylthiophen-2-yl)acetonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a dimethyl-substituted thiophene ring. These features confer distinct chemical reactivity and potential biological activities compared to its analogs .
特性
CAS番号 |
6286-39-1 |
|---|---|
分子式 |
C8H9NS |
分子量 |
151.23 g/mol |
IUPAC名 |
2-(3,5-dimethylthiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C8H9NS/c1-6-5-7(2)10-8(6)3-4-9/h5H,3H2,1-2H3 |
InChIキー |
PSFRTUWUXSRDOB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)CC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



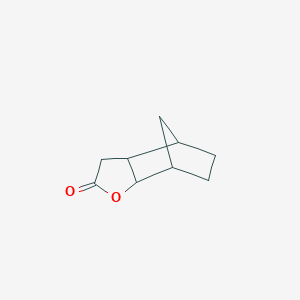
![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
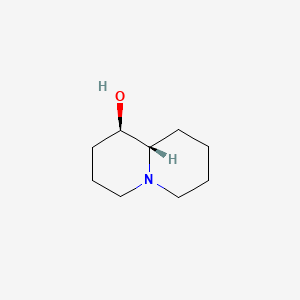

-lambda~5~-phosphane](/img/structure/B14729354.png)

![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)


